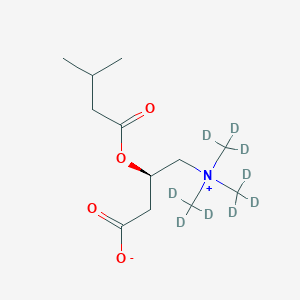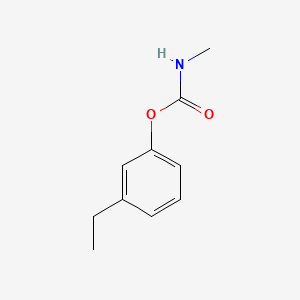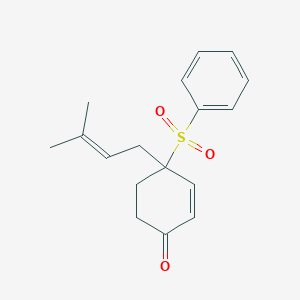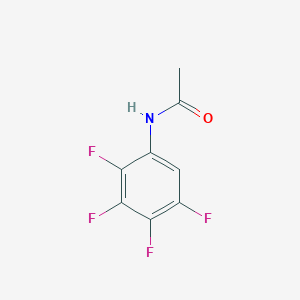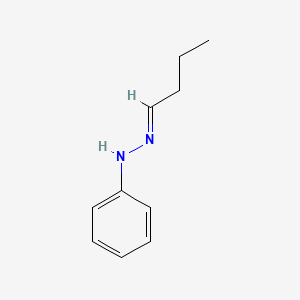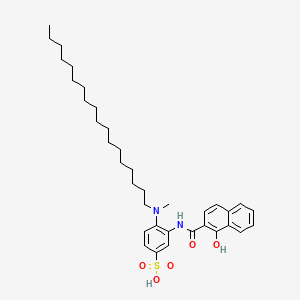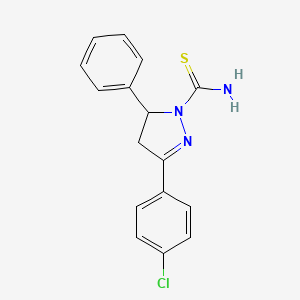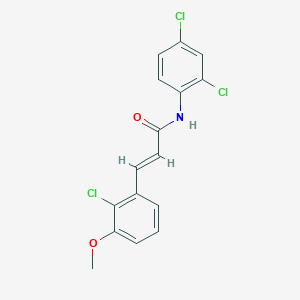
3-(2-Chloro-3-methoxyphenyl)-N-(2,4-dichlorophenyl)-2-propenamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Chloro-3-methoxyphenyl)-N-(2,4-dichlorophenyl)-2-propenamide is a synthetic organic compound characterized by its unique chemical structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloro-3-methoxyphenyl)-N-(2,4-dichlorophenyl)-2-propenamide typically involves the reaction of 2-chloro-3-methoxybenzaldehyde with 2,4-dichloroaniline in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The resulting product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of automated systems for monitoring and controlling temperature, pressure, and reaction time ensures the consistency and quality of the final product. Industrial methods also focus on optimizing yield and minimizing waste through efficient reaction pathways and purification processes.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Chloro-3-methoxyphenyl)-N-(2,4-dichlorophenyl)-2-propenamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amides or ethers.
Aplicaciones Científicas De Investigación
3-(2-Chloro-3-methoxyphenyl)-N-(2,4-dichlorophenyl)-2-propenamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical products.
Mecanismo De Acción
The mechanism of action of 3-(2-Chloro-3-methoxyphenyl)-N-(2,4-dichlorophenyl)-2-propenamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may interfere with the function of enzymes involved in metabolic pathways, resulting in altered cellular metabolism and growth.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(2-Chloro-4-methoxyphenyl)-N-(2,4-dichlorophenyl)-2-propenamide
- 3-(2-Chloro-3-methoxyphenyl)-N-(2,5-dichlorophenyl)-2-propenamide
- 3-(2-Chloro-3-methoxyphenyl)-N-(2,4-difluorophenyl)-2-propenamide
Uniqueness
3-(2-Chloro-3-methoxyphenyl)-N-(2,4-dichlorophenyl)-2-propenamide is unique due to its specific substitution pattern on the phenyl rings, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
853349-94-7 |
|---|---|
Fórmula molecular |
C16H12Cl3NO2 |
Peso molecular |
356.6 g/mol |
Nombre IUPAC |
(E)-3-(2-chloro-3-methoxyphenyl)-N-(2,4-dichlorophenyl)prop-2-enamide |
InChI |
InChI=1S/C16H12Cl3NO2/c1-22-14-4-2-3-10(16(14)19)5-8-15(21)20-13-7-6-11(17)9-12(13)18/h2-9H,1H3,(H,20,21)/b8-5+ |
Clave InChI |
QGZVNHCLEBIBPP-VMPITWQZSA-N |
SMILES isomérico |
COC1=CC=CC(=C1Cl)/C=C/C(=O)NC2=C(C=C(C=C2)Cl)Cl |
SMILES canónico |
COC1=CC=CC(=C1Cl)C=CC(=O)NC2=C(C=C(C=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


